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These application notes provide a detailed overview of established techniques for the
investigation of Indoleamine 2,3-dioxygenase 2 (IDO2) protein-protein interactions. The
following sections offer theoretical backgrounds, detailed experimental protocols, and data
presentation guidelines for key methodologies, including Co-Immunoprecipitation, Yeast Two-
Hybrid screening, Surface Plasmon Resonance, and Proximity Ligation Assay.

Introduction to IDO2 and its Interactions

Indoleamine 2,3-dioxygenase 2 (IDO2) is a heme-containing enzyme that catalyzes the first
and rate-limiting step in tryptophan catabolism along the kynurenine pathway. While its paralog,
IDO1, has been extensively studied for its role in immune tolerance, the precise functions of
IDO2 are still being elucidated. Emerging evidence suggests that IDO2 may have distinct roles
from IDO1 and that its functions may be mediated through protein-protein interactions,
independent of its enzymatic activity.

A study utilizing a yeast two-hybrid screen with full-length mouse IDO2 as bait successfully
identified several interacting partners, including:

e Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

e Runt-related transcription factor 1 (Runx1)
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e RAN binding protein 10 (RANbp10)
¢ Meningioma-expressed antigen 5 (Mgeab)

These interactions were subsequently validated by co-immunoprecipitation, highlighting the
importance of employing robust techniques to uncover the IDO2 interactome. Understanding
these interactions is crucial for delineating the signaling pathways involving IDO2 and for the
development of novel therapeutic strategies targeting this protein.

Data Presentation

A critical aspect of studying protein-protein interactions is the ability to compare quantitative
data across different experiments and techniques. The following table provides a template for
summarizing such data.

Quantitative Analysis of IDO2 Protein-Protein Interactions

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Associati . o
. . Dissociati L
Interactin Affinity on Rate Stoichio
S, Method (Kd) (ka) on Rate try (N) Notes
artner a metr
? (kd) () d
(M—*s—?)
Immobilize
Data not Data not Data not Data not d: IDO2,
GAPDH SPR ) ) ) )
available available available available Analyte:
GAPDH
Immobilize
Data not Data not Data not Data not d: IDO2,
Runx1 SPR ) ) ) )
available available available available Analyte:
Runx1
Immobilize
Data not Data not Data not Data not d: IDO2,
RANbp10 SPR ) ) ) )
available available available available Analyte:
RANbp10
Immobilize
Data not Data not Data not Data not d: IDO2,
Mgea5 SPR ) ) ) ]
available available available available Analyte:
Mgea5

Note:As of the latest literature review, specific quantitative binding data (e.g., Kd values) for the
interaction of IDO2 with its partners have not been published. The table above serves as a
template for data presentation. For illustrative purposes, a well-characterized interaction, such
as that between Estrogen Receptor a and Estriol, has a reported Kd of 18 nM as determined by
SPR.

Experimental Protocols
Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to study protein-protein interactions in their native cellular
environment. The protocol involves using an antibody to capture a specific protein (the "bait"),
which in turn pulls down its interacting partners (the "prey").
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Protocol for Co-Immunoprecipitation of V5-tagged IDO2

This protocol is adapted for the validation of interactions with exogenously expressed, tagged
IDO2 in a cell line such as 293-T-REX.

Materials:

293-T-REX cells co-transfected with V5-tagged IDO2 and a FLAG-tagged potential
interacting partner.

 Lysis Buffer: RIPA buffer (e.g., Thermo Scientific) or a non-denaturing lysis buffer (50 mM
Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and
phosphatase inhibitors.

o Wash Buffer: Lysis buffer without detergents or PBS with 0.05% Tween-20.
e Anti-V5 antibody (for immunoprecipitation).
o Anti-FLAG antibody (for western blot detection of the prey protein).
» Protein G magnetic beads (e.g., Dynabeads Protein G, Thermo Scientific).
o SDS-PAGE gels and western blotting reagents.
Procedure:
e Cell Lysis:
o Wash cultured cells with ice-cold PBS.
o Add 1 mL of ice-cold lysis buffer to a 10 cm dish of confluent cells.
o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Incubate on ice for 30 minutes with occasional vortexing.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (clarified lysate) to a new tube.
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e Pre-clearing the Lysate (Optional but Recommended):

o Add 20 uL of Protein G magnetic beads to the clarified lysate.

o Incubate on a rotator for 1 hour at 4°C.

o Place the tube on a magnetic rack and transfer the supernatant to a new tube.

e Immunoprecipitation:

o

Add 2-5 ug of anti-V5 antibody to the pre-cleared lysate.

[¢]

Incubate on a rotator for 2-4 hours or overnight at 4°C.

[¢]

Add 30 pL of equilibrated Protein G magnetic beads.

[e]

Incubate on a rotator for 1-2 hours at 4°C.

e Washing:

o Place the tube on a magnetic rack and discard the supernatant.

o Resuspend the beads in 1 mL of ice-cold wash buffer.

o Repeat the wash step 3-4 times.

e Elution:

[¢]

After the final wash, remove all supernatant.

o

Resuspend the beads in 30 pL of 2x Laemmli sample buffer.

[e]

Boil the sample at 95-100°C for 5-10 minutes to elute the protein complexes.

o

Place the tube on a magnetic rack and collect the supernatant.

o Western Blot Analysis:
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o Load the eluted sample, along with input controls (a small fraction of the initial cell lysate),
onto an SDS-PAGE gel.

o Perform electrophoresis and transfer the proteins to a PVDF membrane.

o Probe the membrane with an anti-FLAG antibody to detect the co-immunoprecipitated
partner.

o A parallel blot can be probed with an anti-V5 antibody to confirm the successful
immunoprecipitation of IDO2.

Diagram of Co-Immunoprecipitation Workflow

Cell Lysis Immunoprecipitation
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Click to download full resolution via product page

Co-Immunoprecipitation experimental workflow.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method for identifying novel protein-protein interactions.
It relies on the reconstitution of a functional transcription factor when a "bait" protein (fused to a
DNA-binding domain) interacts with a "prey" protein (fused to an activation domain).

Protocol for Yeast Two-Hybrid Screening with IDO2 as Bait
Part 1: Bait Plasmid Construction

» Vector Selection: Choose a suitable Y2H bait vector, such as pGBKT7, which contains a
GAL4 DNA-binding domain (DBD).
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IDO2 cDNA Amplification: Amplify the full-length coding sequence of human or mouse IDO2
by PCR using primers that introduce appropriate restriction sites for cloning into the bait
vector. Ensure the IDO2 sequence will be in-frame with the GAL4 DBD.

Cloning: Digest both the amplified IDO2 PCR product and the pGBKT7 vector with the
chosen restriction enzymes. Ligate the IDO2 insert into the vector.

Transformation and Verification: Transform the ligation product into E. coli and select for
colonies containing the recombinant plasmid. Verify the correct insertion and sequence of
IDO2 by restriction digestion and Sanger sequencing.

Part 2: Bait Characterization and Library Screening

Yeast Transformation: Transform the pGBKT7-IDO2 bait plasmid into a suitable yeast strain
(e.g., AH109 or Y2HGold).

Auto-activation Test: Plate the transformed yeast on selective media lacking tryptophan (for
plasmid selection) and on media also lacking histidine and adenine (reporter genes). Growth
on the latter indicates that the IDO2 bait auto-activates the reporter genes, which would
necessitate the use of a different yeast strain or a modified bait construct.

Toxicity Test: Assess the growth of yeast expressing the IDO2 bait compared to a control
strain to ensure the bait is not toxic to the yeast.

Library Transformation: Once the bait is validated, perform a large-scale transformation of a
prey library (e.g., a human cDNA library in a pGADT7 vector) into the yeast strain containing
the IDO2 bait plasmid.

Selection of Interactors: Plate the transformed yeast on highly selective media (lacking
tryptophan, leucine, histidine, and adenine). Only yeast cells containing interacting bait and
prey proteins will grow.

Confirmation of Interactions: Isolate the prey plasmids from the positive yeast colonies and
sequence the cDNA inserts to identify the potential interacting proteins. Re-transform the
identified prey plasmids with the IDO2 bait plasmid into a fresh yeast strain to confirm the
interaction.
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Diagram of Yeast Two-Hybrid Screening Workflow
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Yeast Two-Hybrid screening workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time measurement of binding
kinetics and affinity between two molecules.

Protocol for SPR Analysis of IDO2 Interactions

Materials:

SPR instrument (e.g., Biacore).

Sensor chip (e.g., CM5 chip for amine coupling).

Recombinant purified IDO2 protein (ligand).

Recombinant purified potential interacting protein (analyte).

Amine coupling kit.

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA,
0.005% v/v Surfactant P20).

Procedure:

e Ligand Immobilization:

o

Equilibrate the sensor chip with running buffer.

[¢]

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-
hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

[¢]

Inject the purified IDO2 protein (typically at 10-50 ug/mL in a low ionic strength buffer, e.g.,
10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.

[¢]

Deactivate any remaining active esters with an injection of ethanolamine.
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o Areference flow cell should be prepared in the same way but without the injection of IDO2
to serve as a control for non-specific binding.

e Analyte Binding Analysis:

[¢]

Prepare a series of dilutions of the analyte protein in running buffer (e.g., ranging from low
nM to high uM concentrations).

o

Inject the different concentrations of the analyte over both the IDO2-immobilized and the
reference flow cells at a constant flow rate.

o

Monitor the binding response in real-time (association phase).

[e]

After the injection, flow running buffer over the chip to monitor the dissociation of the
analyte from the immobilized IDO2 (dissociation phase).

» Regeneration:

o If the interaction is strong, a regeneration solution (e.g., a short pulse of low pH glycine or
high salt) may be required to remove the bound analyte before the next injection. The
regeneration conditions need to be optimized to ensure complete removal of the analyte
without denaturing the immobilized ligand.

o Data Analysis:

o Subtract the reference flow cell data from the active flow cell data to correct for bulk
refractive index changes and non-specific binding.

o Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding
model) using the instrument's software to determine the association rate constant (ka), the
dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Diagram of Surface Plasmon Resonance Workflow
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Surface Plasmon Resonance experimental workflow.

Proximity Ligation Assay (PLA)

PLA s an in situ technique that allows for the visualization and quantification of protein-protein
interactions within fixed cells or tissues. A signal is generated only when two target proteins are
in close proximity (typically less than 40 nm).

Protocol for Proximity Ligation Assay for IDO2 Interactions
Materials:
o Cells or tissue sections expressing IDO2 and the potential interacting partner.

e Primary antibodies against IDO2 and the interacting protein, raised in different species (e.g.,
rabbit anti-IDO2 and mouse anti-GAPDH).

o PLA probes (secondary antibodies conjugated to oligonucleotides, e.g., anti-rabbit PLUS and
anti-mouse MINUS).

» Ligation and amplification reagents (containing ligase, polymerase, and fluorescently labeled
oligonucleotides).

e Mounting medium with DAPI.
e Fluorescence microscope.

Procedure:
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Sample Preparation:

o Fix cells grown on coverslips with 4% paraformaldehyde.

o Permeabilize the cells with 0.25% Triton X-100 in PBS.

o Block non-specific binding sites with a blocking solution.

Primary Antibody Incubation:

o Incubate the samples with a mixture of the two primary antibodies (e.qg., rabbit anti-IDO2
and mouse anti-GAPDH) diluted in antibody diluent overnight at 4°C.

PLA Probe Incubation:

o Wash the samples with PBS.

o Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at
37°C.

Ligation:

o Wash the samples.

o Incubate with the ligation solution, containing two connector oligonucleotides and a ligase,
for 30 minutes at 37°C. This will form a circular DNA molecule if the probes are in close
proximity.

Amplification:

o Wash the samples.

o Incubate with the amplification solution, containing a polymerase and fluorescently labeled
oligonucleotides, for 100 minutes at 37°C. This will generate a rolling-circle amplification
product.

Visualization:
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o Wash the samples.
o Mount the coverslips onto microscope slides using mounting medium with DAPI.

o Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
The number of spots per cell can be quantified as a measure of the protein-protein
interaction.

Diagram of Proximity Ligation Assay Principle
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Principle of the Proximity Ligation Assay.
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Hypothetical IDO2 Signaling Pathway

While the precise signaling pathways involving IDO2 are still under investigation, based on its
identified interacting partners, a hypothetical pathway can be proposed. For instance, the

interaction with the transcription factor Runx1 suggests a potential role for IDO2 in regulating
gene expression.

Diagram of a Hypothetical IDO2 Signaling Pathway
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Hypothetical IDO2 signaling pathway.

 To cite this document: BenchChem. [Application Notes and Protocols for Studying IDO2
Protein-Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674372#techniques-for-studying-ido2-protein-
protein-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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